Cas no 43067-01-2 (Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)

Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 4-(2-Chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid dimethyl ester
- SCHEMBL3035724
- Calcium Channel antagonist 1
- UNII-LWR56J17GQ
- Amlodipine EP Impurity G
- 3,5-dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 43067-01-2
- 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-CHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, DIMETHYL ESTER
- HMS3428M07
- HY-W278072
- F19309
- CHEMBL2063643
- 4-(2-CHLOROPHENYL)-3,5-DI(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE
- AMLODIPINE BESILATE IMPURITY G [EP IMPURITY]
- EU-0035198
- LWR56J17GQ
- STK387362
- Oprea1_397112
- DB-326234
- CHEMBL63997
- dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
- Oprea1_609948
- Amlodipine impurity G, European Pharmacopoeia (EP) Reference Standard
- SR-01000403200
- SR-01000403200-1
- DTXSID10195673
- starbld0009021
- (+/-)-4-(2-CHLOROPHENYL)-3,5-DI(METHOXYCARBONYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE
- Q27283227
- AKOS000572278
- REIGLQUFMMOAFU-UHFFFAOYSA-N
- 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-CHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 3,5-DIMETHYL ESTER
- CS-0323200
- Amlodipine besilate impurity G
-
- MDL: MFCD00194047
- Inchi: InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
- InChI Key: REIGLQUFMMOAFU-UHFFFAOYSA-N
- SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC
Computed Properties
- Exact Mass: 335.09200
- Monoisotopic Mass: 335.0924357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 529
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Density: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 196-198 ºC
- Boiling Point: NA
- Solubility: Almost insoluble (0.014 g/l) (25 º C),
- PSA: 64.63000
- LogP: 3.24960
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Hazardous Material transportation number:NONH for all modes of transport
- Safety Instruction: CAUT
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2052-50MG |
43067-01-2 | 50MG |
¥5721.36 | 2023-01-14 | |||
TRC | D469350-2.5g |
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
43067-01-2 | 2.5g |
$ 1777.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001070 |
43067-01-2 | ¥1557.31 | 2023-01-13 | ||||
SHENG KE LU SI SHENG WU JI SHU | sc-498481-500 mg |
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, |
43067-01-2 | 500MG |
¥2,407.00 | 2023-07-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2052-50MG |
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
43067-01-2 | 50mg |
¥4986.85 | 2024-12-22 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-498481-500mg |
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, |
43067-01-2 | 500mg |
¥2407.00 | 2023-09-05 | ||
A2B Chem LLC | AG21736-2.5g |
3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
43067-01-2 | 2.5g |
$1720.00 | 2023-12-30 | ||
A2B Chem LLC | AG21736-100mg |
3-Ethyl 5-methyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
43067-01-2 | 95% | 100mg |
$845.00 | 2024-04-20 | |
Ambeed | A1461626-5mg |
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
43067-01-2 | 98% | 5mg |
$31.0 | 2025-02-28 | |
1PlusChem | 1P00DCCO-5mg |
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
43067-01-2 | 98% | 5mg |
$45.00 | 2024-05-02 |
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Related Literature
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
3. Book reviews
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
Additional information on Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 43067-01-2)
Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 43067-01-2) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities, particularly in the treatment of cardiovascular diseases. The unique structure of this compound, characterized by the presence of a 2-chlorophenyl group and two dimethyl substituents, imparts specific pharmacological properties that make it an attractive candidate for drug development.
The chemical structure of Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is composed of a central 1,4-dihydropyridine ring with carboxylate esters at the 3 and 5 positions. The presence of the 2-chlorophenyl group and the two dimethyl substituents on the pyridine ring contributes to its high lipophilicity and enhanced bioavailability. These structural features are crucial for its ability to cross biological membranes and interact with specific targets in the body.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. One of the most notable areas of interest is its use as a calcium channel blocker. Calcium channel blockers are a class of drugs that inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This makes them highly effective in treating hypertension and other cardiovascular conditions.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological properties of various 1,4-dihydropyridine derivatives, including Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. The results showed that this compound exhibited potent calcium channel blocking activity with high selectivity for L-type calcium channels. This selectivity is crucial for minimizing side effects and improving therapeutic outcomes.
Beyond its cardiovascular applications, Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has also shown promise in other therapeutic areas. For instance, a study published in the European Journal of Pharmacology in 2020 explored its potential as an anti-inflammatory agent. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it could be a valuable candidate for treating inflammatory diseases.
The synthesis of Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves several well-established chemical reactions. One common approach is to start with a suitable pyridine derivative and undergo a series of transformations to introduce the desired substituents. A detailed synthetic route was reported in a review article published in Organic & Biomolecular Chemistry in 2019. The process typically involves nucleophilic substitution reactions to introduce the 2-chlorophenyl group and subsequent esterification steps to form the carboxylate esters.
The stability and solubility of Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate are important considerations for its practical use in pharmaceutical formulations. Studies have shown that this compound exhibits good stability under various conditions and can be formulated into different dosage forms such as tablets and capsules. However, its low aqueous solubility can pose challenges for oral administration. To address this issue, researchers have developed various strategies to enhance solubility and bioavailability, including the use of co-solvents and solid dispersion techniques.
In conclusion, Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 43067-01-2) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and pharmacological properties make it an attractive candidate for treating cardiovascular diseases and other conditions. Ongoing research continues to uncover new applications and improve our understanding of its mechanisms of action.
43067-01-2 (Dimethyl 4-(2-Chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) Related Products
- 896326-16-2(N'-2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl-N-methylethanediamide)
- 1798398-18-1((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}prop-2-enamide)
- 1379348-23-8(Benzenethiol, 4-[(cyclopentyloxy)methyl]-)
- 919016-57-2(4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde)
- 1354009-69-0((S)-2-AMino-N-(6-chloro-pyridazin-3-ylMethyl)-N-cyclopropyl-propionaMide)
- 613655-80-4(N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide)
- 1216721-34-4(N-Methyl Gatifloxacin-d3)
- 1099636-32-4(3-(2-CYANOPHENOXY)-PROPANOIC ACID, ETHYL ESTER)
- 313494-52-9(1-1-(adamantan-1-yl)ethyl-3-propylurea)
- 1213645-55-6(METHYL (R)-3-AMINO-3-(4-(DIMETHYLAMINO)PHENYL)PROPANOATE 2HCL)
